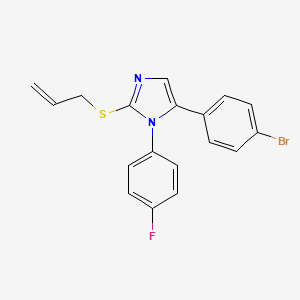

2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFN2S/c1-2-11-23-18-21-12-17(13-3-5-14(19)6-4-13)22(18)16-9-7-15(20)8-10-16/h2-10,12H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQVBMBPVAIULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the allylthio, bromophenyl, and fluorophenyl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole has been investigated for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, it has demonstrated significant inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 44 |

| Metronidazole | MRSA | 43 |

- Anticancer Potential : Preliminary studies suggest that this imidazole derivative may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Studies

The biological activity of this compound can be explored to understand its effects on cellular processes. It may serve as a probe to investigate specific protein functions or enzyme activities.

- Kinase Inhibition : Research has indicated that the compound can inhibit kinases involved in inflammatory responses. For example, it has shown an IC50 value of 2.5 µM against p38 MAP kinase.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

Material Science

The unique chemical properties of this compound make it suitable for developing new materials with specific functionalities. Its ability to form covalent bonds can be exploited in creating advanced polymeric materials or coatings.

Antimicrobial Efficacy

A study focusing on the antimicrobial properties of various imidazole derivatives found that modifications to the phenyl groups significantly enhance antibacterial activity. The results indicated that the presence of both bromine and fluorine substituents improved efficacy against resistant bacterial strains.

Kinase Inhibition Study

Another research effort examined the structure-activity relationship (SAR) of substituted imidazoles, highlighting that specific substitutions can markedly increase potency against kinases like p38 MAP kinase. This supports the hypothesis that this compound could be a valuable candidate in therapeutic development targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

The 4-bromophenyl group increases steric bulk and electron-withdrawing effects relative to 3-chlorophenyl (in ) or 4-hydroxyphenyl (in SB202190 ), which could alter binding affinities in enzyme inhibition.

Synthetic Yields :

- Imidazoles with morpholine or piperazine substituents (e.g., compounds in ) show moderate yields (75–82%), while simpler derivatives (e.g., 2-ethylthio in ) achieve higher yields (80%). The target compound’s allylthio group may require optimized conditions to mitigate side reactions.

Biological Relevance :

- SB202190 and SB203580 () demonstrate the significance of 4-fluorophenyl and pyridyl groups in kinase inhibition. The target compound’s lack of a pyridyl moiety may limit similar activity but could be explored for alternative targets like COX enzymes (as seen in thiazole hybrids ).

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Comparison

*Predicted using substituent contributions (allylthio: +1.2, Br: +0.9, F: -0.3).

Key Insights :

- The target compound’s higher LogP compared to SB202190 suggests greater membrane permeability but lower aqueous solubility, which may require formulation adjustments for in vivo studies.

- The absence of a sulfonamide or pyridyl group (as in ) may reduce its affinity for tyrosine kinases or COX enzymes, but its unique substitution pattern could target novel pathways.

Biological Activity

2-(Allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, which is known for its diverse biological activities. This compound features an allylthio group and halogenated phenyl groups that contribute to its potential pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 5-(4-bromophenyl)-1-(4-fluorophenyl)-2-prop-2-enylsulfanylimidazole

- Molecular Formula : C19H17BrFN3S

- CAS Number : 1207044-01-6

This compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

Biological Activity Overview

Imidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and neuropharmacological activities. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The presence of the allylthio group may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes. In vitro studies have shown that similar imidazole compounds effectively inhibit bacterial growth by interfering with cell wall synthesis and metabolic processes.

Anticancer Potential

Imidazole compounds have been recognized for their anticancer properties. The structural modifications in this compound suggest potential interactions with cancer cell signaling pathways. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell cycle progression.

Neuropharmacological Effects

Recent findings suggest that imidazole derivatives can act as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial for neurotransmission in the central nervous system. The ability of this compound to modulate these receptors could offer therapeutic benefits for neurological disorders such as anxiety and epilepsy.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.

- Anticancer Mechanism : Activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

- Neuropharmacological Modulation : Binding to GABA-A receptors at the α1/γ2 interface, enhancing receptor activity and increasing chloride ion influx.

Q & A

Basic: What are the key considerations in designing a synthesis protocol for 2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole?

Methodological Answer:

The synthesis of this compound involves:

- Imidazole Ring Formation: Use condensation reactions with glyoxal, formaldehyde, and ammonia/amines, optimizing stoichiometry and reaction time to avoid side products .

- Substituent Introduction:

- Allylthio Group: Introduce via nucleophilic substitution using allylthiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Halogenated Aryl Groups: 4-Bromophenyl and 4-fluorophenyl groups are added via Suzuki-Miyaura cross-coupling with Pd/C catalysts, ensuring inert atmosphere and controlled temperatures (80–120°C) .

- Optimization: Use Design of Experiments (DOE) to test solvent polarity (THF vs. DMF), catalyst loading (5–10 mol% Pd), and reaction duration (12–48 hrs) .

Advanced: How can researchers resolve contradictions in reported biological activities of imidazole derivatives with halogen substituents?

Methodological Answer:

Contradictions often arise from:

- Structural Variability: Compare substituent effects (e.g., bromine’s electron-withdrawing nature vs. fluorine’s electronegativity) using SAR studies . For example, bromine enhances π-π stacking in enzyme binding, while fluorine improves metabolic stability .

- Assay Conditions: Standardize in vitro assays (e.g., IC₅₀ measurements) across studies. Use isothermal titration calorimetry (ITC) to validate binding affinities .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like BACE1 or cytochrome P450, reconciling disparities between in vitro and in silico data .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify allylthio protons (δ 3.2–3.5 ppm) and aromatic protons from bromophenyl/fluorophenyl groups (δ 7.2–7.8 ppm). Confirm substitution patterns via coupling constants .

- X-ray Crystallography: Resolve dihedral angles between imidazole and aryl rings (e.g., 30–64° for bromophenyl groups) to confirm steric effects .

- IR Spectroscopy: Detect S–C stretching (600–700 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) to validate functional groups .

Advanced: What methodological approaches are recommended for optimizing the yield of multi-step imidazole syntheses under varying reaction conditions?

Methodological Answer:

- Reaction Monitoring: Use HPLC or TLC to track intermediates. For example, monitor allylthio group incorporation via Rf values in hexane:ethyl acetate (3:1) .

- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate pure product. Assess purity via melting point consistency .

- DOE Parameters: Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst type (Pd/C vs. Pd(OAc)₂) to identify yield maxima. Use ANOVA to determine significant factors .

Basic: How does the presence of bromine and fluorine substituents influence the chemical reactivity of this compound?

Methodological Answer:

- Bromine (4-Bromophenyl): Acts as a leaving group in nucleophilic aromatic substitution (e.g., SNAr with amines). Its electron-withdrawing nature activates the ring for electrophilic attacks but reduces basicity of the imidazole nitrogen .

- Fluorine (4-Fluorophenyl): Enhances electrophilicity via inductive effects, stabilizing transition states in cross-coupling reactions. Also, fluorine’s small size minimizes steric hindrance in enzyme binding pockets .

Advanced: What strategies can be employed to elucidate the mechanism of action of this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, if Km increases with inhibitor concentration, it suggests competitive binding .

- Isothermal Titration Calorimetry (ITC): Measure binding enthalpy (ΔH) and stoichiometry (n) to quantify target engagement .

- Mutagenesis Studies: Replace key residues in the enzyme active site (e.g., His or Asp in BACE1) to identify critical interactions with the bromophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.